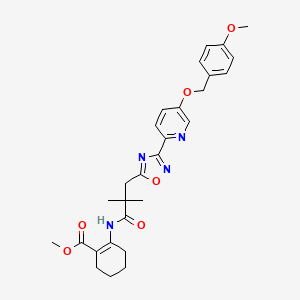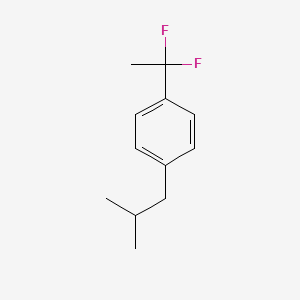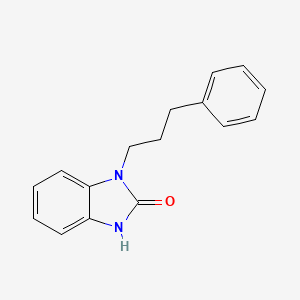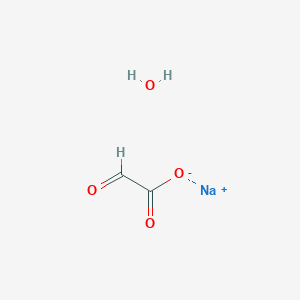
Sodium glyoxylate monohydrate
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: Sodium glyoxylate monohydrate can be synthesized through several methods. One common approach involves the oxidation of glyoxal in the presence of a base. This reaction typically occurs under mild conditions and yields sodium glyoxylate as a product. Another method involves the ozonolysis of maleic acid, which produces glyoxylic acid that can be neutralized with sodium hydroxide to form sodium glyoxylate .
Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic oxidation of glyoxal. This process involves the use of catalysts such as platinum or palladium to facilitate the oxidation reaction. The resulting glyoxylic acid is then neutralized with sodium hydroxide to produce this compound .
化学反応の分析
Types of Reactions: Sodium glyoxylate monohydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can also participate in condensation reactions to form heterocyclic compounds .
Common Reagents and Conditions:
Oxidation: Sodium glyoxylate can be oxidized to form oxalic acid using strong oxidizing agents such as potassium permanganate.
Reduction: It can be reduced to glycolic acid using reducing agents like sodium borohydride.
Substitution: Sodium glyoxylate can undergo nucleophilic substitution reactions with amines to form imines.
Major Products:
Oxidation: Oxalic acid
Reduction: Glycolic acid
Substitution: Imines and other nitrogen-containing compounds
科学的研究の応用
Sodium glyoxylate monohydrate has a wide range of applications in scientific research:
作用機序
Sodium glyoxylate monohydrate exerts its effects through various biochemical pathways. In biological systems, it acts as an intermediate in the glyoxylate cycle, facilitating the conversion of acetyl-CoA and glyoxylate to malate and CoA. This reaction is catalyzed by enzymes such as malate synthase and isocitrate lyase . Additionally, sodium glyoxylate can participate in condensation reactions, forming stable intermediates that are crucial for various metabolic processes .
類似化合物との比較
Glyoxylic Acid: Similar to sodium glyoxylate, glyoxylic acid is an important intermediate in organic synthesis and metabolic pathways.
Oxalic Acid: Both compounds can be interconverted through oxidation and reduction reactions.
Glycolic Acid: Sodium glyoxylate can be reduced to glycolic acid, highlighting their close chemical relationship.
Uniqueness: Sodium glyoxylate monohydrate is unique due to its dual functionality as both an aldehyde and a carboxylate. This bifunctional nature allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis and industrial applications .
特性
IUPAC Name |
sodium;oxaldehydate;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O3.Na.H2O/c3-1-2(4)5;;/h1H,(H,4,5);;1H2/q;+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWPWKBHCGJTTQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(=O)[O-].O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3NaO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,7-Dimethyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one](/img/structure/B3167140.png)

![N-[4-(Cyclohexanecarbonyl-amino)-2,5-dimethoxy-phenyl]-succinamic acid](/img/structure/B3167150.png)
![7-tert-Butyl-4-chloro-2-cyclopropyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B3167151.png)
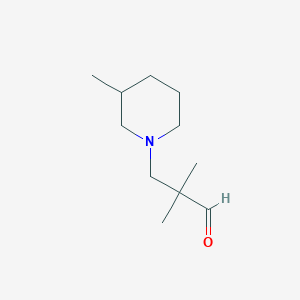
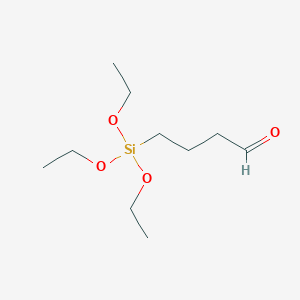
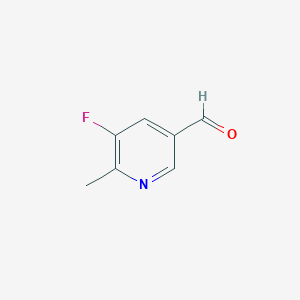
![4-Chloro-5-(trifluoromethyl)thieno[2,3-d]pyrimidine](/img/structure/B3167182.png)
